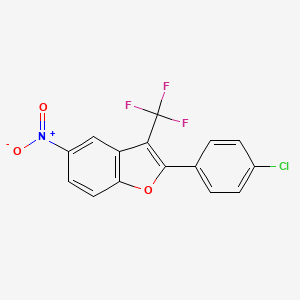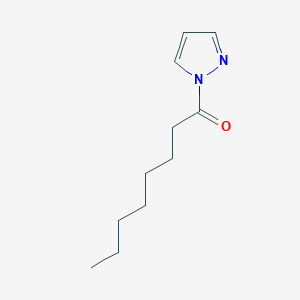
1-(1H-Pyrazol-1-yl)octan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Pyrazol-1-yl)octan-1-one is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the pyrazole ring in this compound makes it an interesting compound for various scientific research applications.
Méthodes De Préparation
The synthesis of 1-(1H-Pyrazol-1-yl)octan-1-one typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of octanoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
1-(1H-Pyrazol-1-yl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated reagents can introduce different substituents.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1H-Pyrazol-1-yl)octan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and coordination complexes for catalysis.
Mécanisme D'action
The mechanism of action of 1-(1H-Pyrazol-1-yl)octan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
1-(1H-Pyrazol-1-yl)octan-1-one can be compared with other pyrazole derivatives, such as:
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Known for its biological activity and use as a ligand in coordination chemistry.
2-(1H-Pyrazol-1-yl)ethanone: Used in the synthesis of pharmaceuticals and agrochemicals.
3,5-Dimethyl-1H-pyrazole: Commonly used in the synthesis of various heterocyclic compounds.
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-pyrazol-1-yloctan-1-one |
InChI |
InChI=1S/C11H18N2O/c1-2-3-4-5-6-8-11(14)13-10-7-9-12-13/h7,9-10H,2-6,8H2,1H3 |
Clé InChI |
WGIORHCHHVSCHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N1C=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
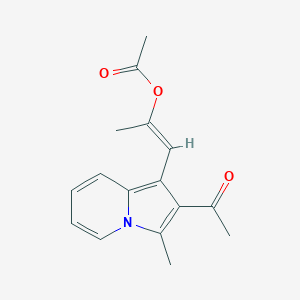

![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)
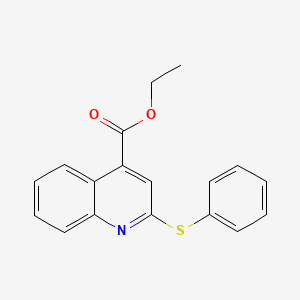
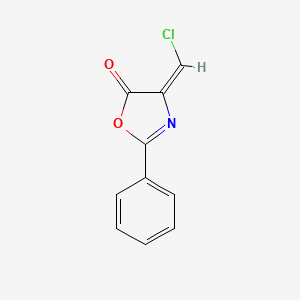
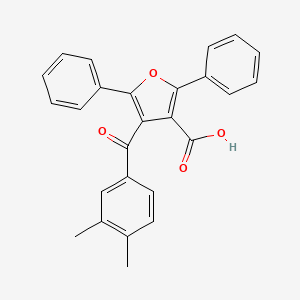

![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)

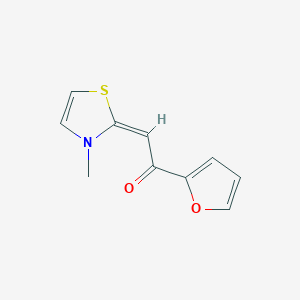

![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
